

A Technical Guide to the Solubility of Diethyl Ureidomalonate in Common Organic Solvents

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Compound of Interest

Compound Name: Diethyl ureidomalonate

Cat. No.: B015973

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **diethyl ureidomalonate**, a compound of interest in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative information and presenting detailed experimental protocols for determining the solubility of this compound in common organic solvents.

Introduction to Diethyl Ureidomalonate

Diethyl ureidomalonate (CAS No. 500880-58-0) is a white crystalline solid with a molecular formula of $C_8H_{14}N_2O_5$ and a molecular weight of 218.21 g/mol.^{[1][2]} Its structure, featuring both ureido and malonate ester functionalities, makes it a versatile intermediate in organic synthesis.^[3] Understanding its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.

Qualitative Solubility of Diethyl Ureidomalonate

Based on available data, the solubility of **diethyl ureidomalonate** in various organic solvents can be summarized as follows:

Solvent	Chemical Formula	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Soluble[2]
Methanol	CH ₃ OH	Sparingly Soluble[2][4]

While specific data for other common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, and diethyl ether are not readily available for **diethyl ureidomalonate**, general principles of "like dissolves like" and data for structurally similar malonate esters suggest it is likely to exhibit some degree of solubility in polar organic solvents.[5][6] For instance, diethyl ethylmalonate is reported to be soluble in ethanol, acetone, and chloroform.[5]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of **diethyl ureidomalonate** in their specific solvent systems, the following detailed experimental protocols are provided. These methods can be adapted for both qualitative and quantitative assessments.

3.1. General Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Materials:

- **Diethyl ureidomalonate**
- A selection of common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, diethyl ether)
- Small test tubes (e.g., 13x100 mm)
- Spatula
- Vortex mixer

Procedure:[7][8]

- Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.
- Add a small, precisely weighed amount (e.g., 10-20 mg) of **diethyl ureidomalonate** to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 60 seconds.
- Visually inspect the solution against a contrasting background.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy.
 - Insoluble: The solid does not appear to dissolve at all.
- Record the observations for each solvent tested.

3.2. Semi-Quantitative Solubility Determination (Shake-Flask Method)

This widely used method allows for a more precise, quantitative measurement of solubility at a specific temperature.^[9]

Materials:

- **Diethyl ureidomalonate**
- Selected organic solvent
- Scintillation vials or small flasks with screw caps
- Analytical balance
- Constant temperature bath or incubator shaker
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes

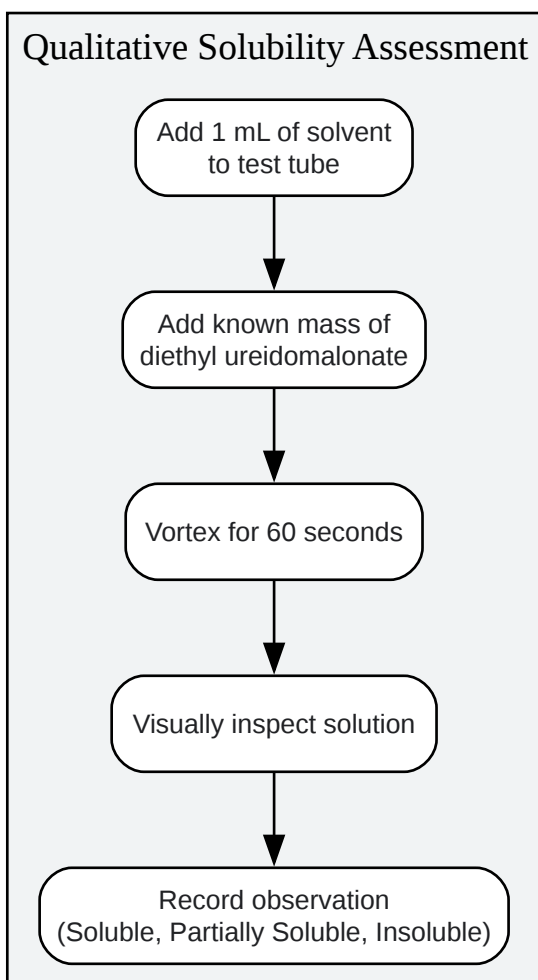
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of **diethyl ureidomalonate** to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
- Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
- Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
- Analyze the diluted solution using the chosen analytical method to determine the concentration of **diethyl ureidomalonate**.
- Calculate the solubility in units such as mg/mL or mol/L.

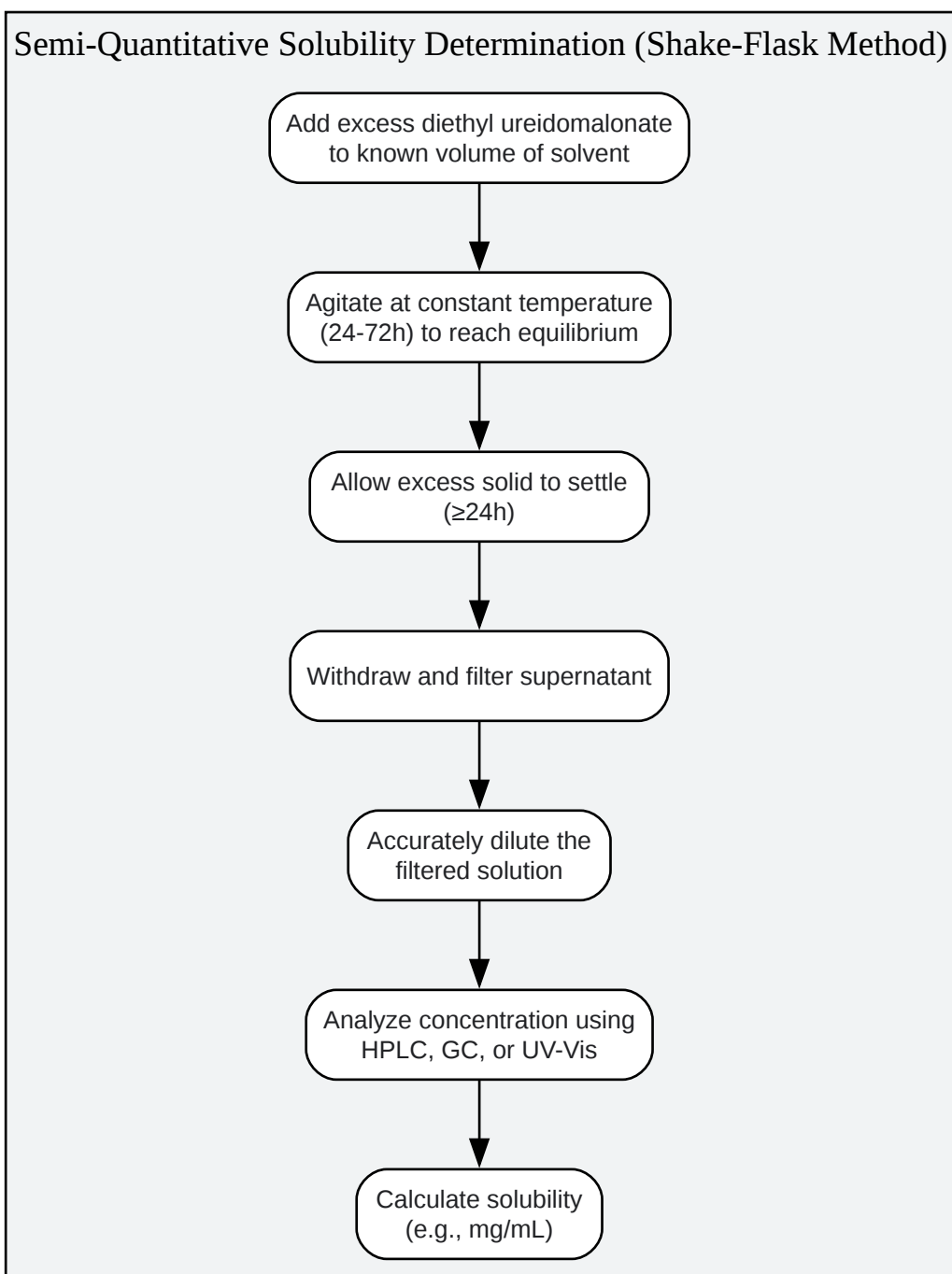
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Qualitative Solubility Assessment.



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Caption: Workflow for Semi-Quantitative Solubility Determination.

Conclusion

While comprehensive quantitative solubility data for **diethyl ureidomalonate** in a wide range of organic solvents is not extensively documented, this guide provides the available qualitative information and robust experimental protocols for its determination. By following these methodologies, researchers and drug development professionals can accurately assess the solubility of **diethyl ureidomalonate**, facilitating its effective application in their work.

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